molecular formula C7H9ClF2N2O B2663449 4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole CAS No. 1856083-96-9

4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole

Cat. No. B2663449
CAS RN: 1856083-96-9
M. Wt: 210.61
InChI Key: PBJKOQNWVJLUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cell growth and inflammation. This inhibition leads to a reduction in the growth of cancer cells and a decrease in inflammation.
Biochemical and Physiological Effects:
4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. Animal studies have also shown that this compound has a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole in lab experiments is that it has shown promise in the treatment of cancer and inflammation. This makes it a potentially valuable compound for the development of new drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several potential future directions for the study of 4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole. One area of research could be the development of new drugs based on this compound for the treatment of cancer and inflammation. Another area of research could be the study of the mechanism of action of this compound to better understand its potential uses in lab experiments. Additionally, further studies could be conducted to determine the safety and efficacy of this compound in animal models and humans.

Synthesis Methods

The synthesis of 4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole involves a series of chemical reactions. The starting material for this synthesis is 3,3-difluoropropene, which undergoes a reaction with sodium methoxide to form 3-(methoxymethyl)-1,1-difluoropropane. This intermediate product is then reacted with 4-chloropyrazole to form the final product, 4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole.

Scientific Research Applications

4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole has been studied for its potential applications in various scientific research fields. One of the main areas of research is in the development of new drugs. This compound has shown promise in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.

properties

IUPAC Name

4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2N2O/c1-13-4-6-5(8)2-12(11-6)3-7(9)10/h2,7H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJKOQNWVJLUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN(C=C1Cl)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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